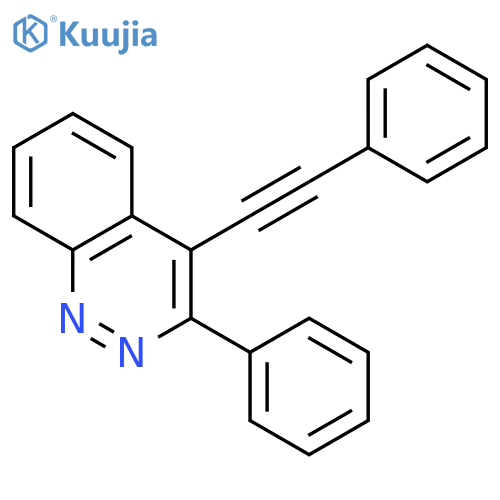Cas no 212778-67-1 (3-Phenyl-4-(phenylethynyl)cinnoline)

212778-67-1 structure
商品名:3-Phenyl-4-(phenylethynyl)cinnoline
3-Phenyl-4-(phenylethynyl)cinnoline 化学的及び物理的性質
名前と識別子
-
- 3-PHENYL-4-(2-PHENYLETHYNYL)CINNOLINE
- 3-Phenyl-4-(phenylethynyl)cinnoline
- 212778-67-1
-
- インチ: InChI=1S/C22H14N2/c1-3-9-17(10-4-1)15-16-20-19-13-7-8-14-21(19)23-24-22(20)18-11-5-2-6-12-18/h1-14H
- InChIKey: ULLQOFXITVPNGR-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2)=NN=C3C=CC=CC3=C1C#CC4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 306.115698455Da
- どういたいしつりょう: 306.115698455Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 25.8Ų
3-Phenyl-4-(phenylethynyl)cinnoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A520117-1g |
3-Phenyl-4-(phenylethynyl)cinnoline |
212778-67-1 | 95+% | 1g |
$1237.0 | 2025-02-25 | |
| Alichem | A019117086-1g |
3-Phenyl-4-(phenylethynyl)cinnoline |
212778-67-1 | 95% | 1g |
$1200.50 | 2023-09-02 | |
| Chemenu | CM514679-1g |
3-Phenyl-4-(phenylethynyl)cinnoline |
212778-67-1 | 95% | 1g |
$*** | 2023-03-30 |
3-Phenyl-4-(phenylethynyl)cinnoline 関連文献
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
212778-67-1 (3-Phenyl-4-(phenylethynyl)cinnoline) 関連製品
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
Amadis Chemical Company Limited
(CAS:212778-67-1)3-Phenyl-4-(phenylethynyl)cinnoline

清らかである:99%
はかる:1g
価格 ($):1113.0